ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline moiety, a methoxyphenyl group, and a hexahydrocycloocta[b]thiophene ring
Preparation Methods
The synthesis of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Cyclization to Form the Hexahydrocycloocta[b]thiophene Ring: This step involves the cyclization of a suitable precursor in the presence of a base such as potassium tert-butoxide.
Final Coupling and Esterification: The final step involves coupling the quinoline and methoxyphenyl intermediates with the hexahydrocycloocta[b]thiophene ring, followed by esterification to form the ethyl ester.
Chemical Reactions Analysis
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 2-({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares the thiophene ring but lacks the quinoline and methoxyphenyl groups.
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a similar structure but with a different ring size and substitution pattern.
The uniqueness of this compound lies in its combination of the quinoline, methoxyphenyl, and hexahydrocycloocta[b]thiophene moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H30N2O4S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O4S/c1-3-36-30(34)27-22-14-6-4-5-7-16-26(22)37-29(27)32-28(33)23-18-25(19-11-10-12-20(17-19)35-2)31-24-15-9-8-13-21(23)24/h8-13,15,17-18H,3-7,14,16H2,1-2H3,(H,32,33) |
InChI Key |
WQVPLTZDFXSIOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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